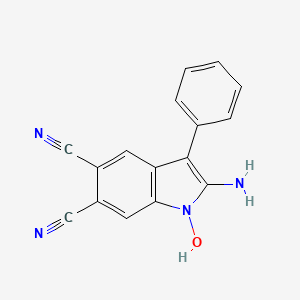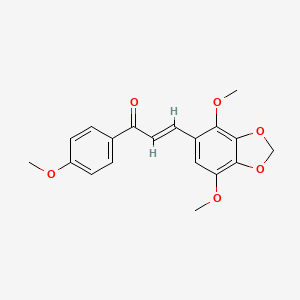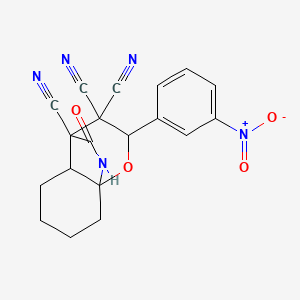![molecular formula C26H26N2O3S B11467520 6-benzyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11467520.png)
6-benzyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
The synthesis of 6-benzyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione can be achieved through a series of organic reactions. One efficient method involves the use of a transition metal-free one-pot cascade synthesis. This method utilizes biomass-derived levulinic acid as a starting material, which undergoes a tandem C–N and C–O bond formation reaction. The reaction conditions typically involve the use of methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base, with toluene as the solvent at room temperature .
Chemical Reactions Analysis
6-benzyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions attack electrophilic centers within the molecule. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzyl and phenylethyl groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential anti-inflammatory and analgesic properties. Studies have shown that derivatives of similar tricyclic compounds exhibit high anti-inflammatory activity, making them promising candidates for nonsteroidal anti-inflammatory drugs . In materials science, the compound’s unique structure allows it to be used in the development of novel polymers and advanced materials with specific mechanical and chemical properties .
Mechanism of Action
The mechanism of action of 6-benzyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar compounds to 6-benzyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione include other tricyclic structures with oxa and thia components. For example, 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes are known for their anti-inflammatory activity . The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which differentiate it from other similar compounds .
Properties
Molecular Formula |
C26H26N2O3S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
6-benzyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C26H26N2O3S/c1-26(2)15-20-21(17-31-26)32-24-22(20)23(29)27(14-13-18-9-5-3-6-10-18)25(30)28(24)16-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 |
InChI Key |
QQLAXCWIPJCVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4)CCC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(furan-3-ylmethyl)acetamide](/img/structure/B11467439.png)
![N-cyclopropyl-2-({[4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}amino)benzamide](/img/structure/B11467445.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11467451.png)

![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide](/img/structure/B11467469.png)

![2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B11467475.png)
![5-[(2-chlorophenyl)methylsulfanyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11467477.png)
![3λ6,11-dithia-1,13,15,17-tetrazapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-4,6,8,12,14,16(19),17-heptaene 3,3-dioxide](/img/structure/B11467492.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11467501.png)
![N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B11467505.png)


![12-ethyl-12-methyl-5-methylsulfanyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11467530.png)
